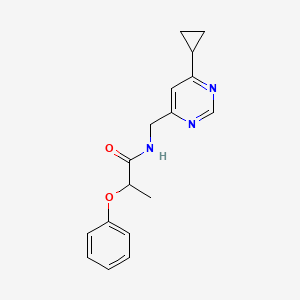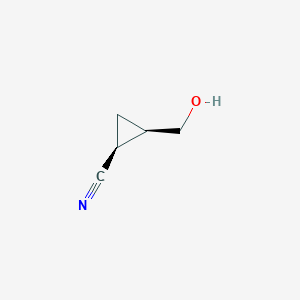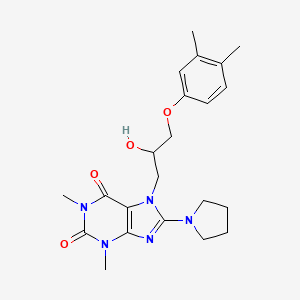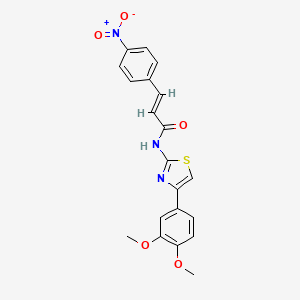![molecular formula C19H19N3O4 B2891405 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea CAS No. 954610-15-2](/img/structure/B2891405.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a urea derivative that has been synthesized through a multistep process, and its unique structure has made it a promising candidate for further research. In
科学的研究の応用
Antihyperglycemic Agents
A study by Cantello et al. (1994) explored a series of compounds, including those related to the specified urea derivative, for their antihyperglycemic potency. These compounds showed promising results comparable to known antihyperglycemic agents like pioglitazone and troglitazone, indicating potential applications in diabetes treatment (Cantello et al., 1994).
Acetylcholinesterase Inhibitors
Research by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. These compounds, including urea derivatives, were designed to optimize the spacer length linking pharmacophoric moieties and showed high inhibitory activities, suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease (Vidaluc et al., 1995).
Anticancer Agents
A study conducted by Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells in vitro. Some of these urea derivatives were found to be as cytotoxic as chlorambucil, a known cancer drug, suggesting potential applications in cancer therapy (Gaudreault et al., 1988).
Antimicrobial Activity
Shankar et al. (2017) synthesized a series of novel urea derivatives and evaluated them for their antimicrobial activity. These compounds exhibited promising activity against selected Gram-positive and Gram-negative bacterial strains, indicating potential applications in the development of new antimicrobial agents (Shankar et al., 2017).
Antioxidant Activity
George et al. (2010) investigated a series of compounds, including urea derivatives, for their antioxidant activity. The synthesized compounds were characterized and screened, showing potential as antioxidants (George et al., 2010).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-8-13(11-22(18)15-4-2-1-3-5-15)10-20-19(24)21-14-6-7-16-17(9-14)26-12-25-16/h1-7,9,13H,8,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFCAWOCTDYKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)
![Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2891324.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)


![1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2891335.png)
![1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2891336.png)



![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)